molecular formula C11H22N2O3 B1291185 DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate CAS No. 1105627-17-5

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate

Cat. No.: B1291185
CAS No.: 1105627-17-5
M. Wt: 230.3 g/mol
InChI Key: NIOOIBJUERRSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is a chemical compound with the molecular formula C11H22N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl carbamate group and a propylcarbamoyl moiety attached to an ethyl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable propylcarbamoyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The propylcarbamoyl moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and propylcarbamoyl groups allows for versatile applications in various fields.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-(propylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-7-12-9(14)8(2)13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOIBJUERRSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.